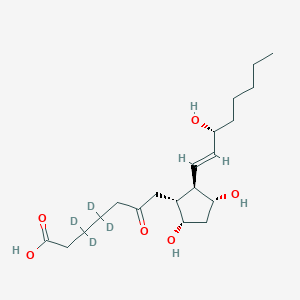

6-Keto prostaglandin F1alpha-D4

Descripción

BenchChem offers high-quality 6-Keto prostaglandin F1alpha-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Keto prostaglandin F1alpha-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16-,17-,18-,19+/m1/s1/i5D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGOFTHODYBSGM-OEMVSLHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCCCC)O)O)O)C([2H])([2H])CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 6-Keto Prostaglandin F1α-D4: Structure, Properties, and Application in Quantitative Bioanalysis

Executive Summary: This guide provides a comprehensive technical overview of 6-keto prostaglandin F1α-D4 (6-keto-PGF1α-d4), a deuterated analog of the stable prostacyclin metabolite. We delve into its chemical structure, physicochemical properties, and biological context. The primary focus is on its critical role as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 6-keto-PGF1α. This document details a validated workflow, including sample extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, offering researchers and drug development professionals a foundational understanding and practical methodology for its application.

Introduction: The Significance of Prostacyclin and its Biomarker

Prostacyclin (PGI2) is a lipid mediator from the eicosanoid family, synthesized predominantly by the vascular endothelium.[1] It is a potent vasodilator and the most powerful endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining cardiovascular homeostasis.[1][2][3] However, PGI2 is chemically unstable, with a biological half-life of only 2-3 minutes, undergoing rapid, non-enzymatic hydrolysis to the more stable, inactive product, 6-keto prostaglandin F1α (6-keto-PGF1α).[1][4][5]

This stability makes 6-keto-PGF1α an excellent and reliable surrogate biomarker for the in vivo biosynthesis of PGI2.[2][4][5] Measuring its levels in biological matrices like plasma and urine provides critical insights into endothelial function and is instrumental in studying pathological conditions such as atherosclerosis, pulmonary hypertension, and other vascular diseases.[2][6] Given the low physiological concentrations of eicosanoids, highly sensitive and specific analytical methods are required for their reliable quantification.[7][8]

This is where 6-keto-PGF1α-d4 becomes indispensable. As a stable isotope-labeled internal standard, it is the cornerstone of the gold-standard analytical approach—isotope dilution mass spectrometry—ensuring the accuracy and precision required for rigorous scientific investigation and clinical research.[9]

Chemical Structure and Physicochemical Properties

6-keto-PGF1α-d4 is structurally identical to its endogenous counterpart, with the critical exception of four deuterium atoms replacing four hydrogen atoms at the 3, 3', 4, and 4' positions of the molecule.[4][10][11] This mass shift of +4 Da allows a mass spectrometer to differentiate it from the unlabeled analyte while preserving its chemical and physical behavior during sample preparation and chromatographic separation.

| Property | 6-Keto Prostaglandin F1α (Endogenous Analyte) | 6-Keto Prostaglandin F1α-D4 (Internal Standard) |

| Chemical Structure | C₂₀H₃₄O₆ | C₂₀H₃₀D₄O₆ |

| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid[12] | 3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid[13] |

| CAS Number | 58962-34-8[5][12][14] | 82414-64-0[4][13][15] |

| Molecular Weight | ~370.5 g/mol [5][12] | ~374.5 g/mol [4][15] |

| Purity | N/A (Endogenous) | ≥99% deuterated forms (d1-d4)[4][15] |

| Formulation | N/A | Typically supplied as a solution in an organic solvent (e.g., 100 µg/ml in methyl acetate)[4][15] |

Biological Context: The Prostacyclin Pathway

6-keto-PGF1α is the terminal product of a critical branch of the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.

Caption: Metabolic pathway of Prostacyclin (PGI2) formation from arachidonic acid and its subsequent hydrolysis to 6-keto-PGF1α.

This pathway underscores the utility of measuring 6-keto-PGF1α. Its concentration in a biological sample directly reflects the upstream activity of the COX enzymes and prostacyclin synthase, providing a stable, integrated measure of PGI2 production over time.[2][4]

The Indispensable Role of 6-keto-PGF1α-d4 in Quantitative Analysis

The principle of isotope dilution mass spectrometry hinges on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample at the very beginning of the analytical process. The deuterated internal standard (6-keto-PGF1α-d4) behaves almost identically to the endogenous analyte (6-keto-PGF1α) throughout extraction, purification, chromatography, and ionization.

Causality of its Efficacy:

-

Correction for Sample Loss: Any physical loss of the analyte during the multi-step extraction process will be mirrored by an equivalent proportional loss of the internal standard. The final ratio of analyte to standard remains constant, correcting for recovery inefficiencies.

-

Mitigation of Matrix Effects: Co-eluting substances from the biological matrix (e.g., lipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the internal standard co-elutes and has the same ionization properties, it experiences the same matrix effects. By using the ratio of the two signals, this variability is normalized.[16]

-

Improved Precision and Accuracy: This method corrects for variations in injection volume and instrument response, leading to highly reliable and reproducible quantification, which is essential when measuring picogram quantities of analytes in complex samples.[8][9]

Validated Analytical Workflow for Quantification

The robust quantification of 6-keto-PGF1α requires a meticulous workflow encompassing sample preparation and instrumental analysis. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS or LC-MS/MS) is the definitive technique.[7][17][18]

Caption: Standard workflow for the quantification of 6-keto-PGF1α using an internal standard and LC-MS/MS.

This protocol is a robust method for extracting 6-keto-PGF1α from biological fluids like plasma or urine.[19][20]

Self-Validating System: The protocol's integrity is maintained by including quality control (QC) samples (e.g., spiked matrix at low, medium, and high concentrations) alongside the unknown samples to monitor extraction efficiency and analytical performance.

Methodology:

-

Sample Thawing & Spiking: Thaw biological samples on ice. To 1 mL of sample (e.g., plasma), add a precise amount of 6-keto-PGF1α-d4 internal standard solution to achieve a final concentration appropriate for the expected endogenous levels (e.g., 500 pg/mL). Vortex briefly.

-

Acidification: Acidify the sample to a pH of ~3.5 by adding 2M hydrochloric acid or 1% formic acid (approx. 50 µL per mL of plasma).[19][20][21] Vortex and let stand for 15 minutes at 4°C.

-

Causality: This step is critical. Protonating the carboxylic acid moiety of the prostaglandin makes the molecule more hydrophobic, enabling its retention on the non-polar C18 SPE sorbent.

-

-

SPE Column Conditioning: Ready a C18 SPE cartridge (e.g., 100 mg) by sequentially washing with 2 mL of ethanol or methanol, followed by 2 mL of deionized water. Do not allow the column to go dry.

-

Causality: Conditioning activates the C18 chains by solvating them and removes any preservatives or impurities from the column.

-

-

Sample Loading: Apply the acidified sample to the conditioned C18 column. Use a gentle positive pressure or vacuum to achieve a slow, consistent flow rate of ~0.5 mL/minute.[19][22]

-

Washing (Impurity Removal):

-

Elution: Elute the prostaglandins from the column by applying 2 mL of ethyl acetate. Collect the eluate in a clean glass tube.

-

Causality: Ethyl acetate is a solvent of intermediate polarity, strong enough to disrupt the hydrophobic interactions between the prostaglandins and the C18 sorbent, thereby eluting the analytes of interest.

-

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[19] Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly to ensure complete dissolution. Transfer to an autosampler vial for analysis.

Methodology:

-

Liquid Chromatography (LC) System:

-

Column: A high-resolution reversed-phase column, such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size), is typically used.[17]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Gradient: A typical gradient would start at 5-20% B, ramp linearly to ~95% B over several minutes to elute the analytes, hold for a brief period, and then return to initial conditions for column re-equilibration. The total run time is often around 10-15 minutes.[17]

-

Flow Rate: ~0.4-0.6 mL/min.[17]

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Instrument: A triple quadrupole mass spectrometer is ideal for this application.[16][18]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard for prostaglandin analysis.[17]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves isolating a specific precursor ion (the molecular ion, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic fragment ion in the third quadrupole.

-

MRM Transitions (Example): These values must be optimized for the specific instrument used.

-

6-keto-PGF1α: Precursor ion (Q1) m/z 369.2 → Fragment ion (Q3) m/z 163.1

-

6-keto-PGF1α-d4: Precursor ion (Q1) m/z 373.2 → Fragment ion (Q3) m/z 167.1

-

-

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations of unlabeled 6-keto-PGF1α with a constant amount of the internal standard. The peak area ratio (analyte/internal standard) is plotted against concentration. The concentration of 6-keto-PGF1α in the unknown samples is then determined by interpolating their measured peak area ratios from this calibration curve.

Conclusion

6-Keto prostaglandin F1α-D4 is more than just a chemical reagent; it is an enabling tool for high-fidelity biomedical research. By serving as a robust internal standard, it allows for the accurate and precise measurement of 6-keto-PGF1α, the key biomarker for prostacyclin activity. The application of the methodologies described herein empowers researchers in pharmacology, cardiovascular medicine, and inflammation to generate reliable, publication-quality data, ultimately advancing our understanding of physiological processes and the development of novel therapeutics.

References

- Dahlén, S.-E., Bäck, M., & Wheelock, C. E. (2010). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology.

-

Yang, P., Wang, Y., & Zhang, J. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B. Available at: [Link]

-

Kopf, T., et al. (2018). Analysis of Urinary Eicosanoids by LC–MS/MS Reveals Alterations in the Metabolic Profile after Smoking Cessation. Journal of Proteome Research. Available at: [Link]

-

SCIEX. (2021). Targeted Lipidomic Analysis of Eicosanoids. Available at: [Link]

-

Creative Biolabs. (2023). Crack the Code to a Healthy Heart: Unveiling the Power of 6-Keto-Prostaglandin F1Alpha. Available at: [Link]

-

Prasain, J. K., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of Visualized Experiments. Available at: [Link]

-

Siess, W., & Dray, F. (1982). Very low levels of 6-keto-prostaglandin F1 alpha in human plasma. The Journal of laboratory and clinical medicine. Available at: [Link]

-

Song, W. L., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). Journal of Chromatography B. Available at: [Link]

-

Lee, J. C., & Vadas, P. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at: [Link]

-

Cottee, F., et al. (1977). Synthesis of 6-keto-PGF1alpha by ram seminal vesicle microsomes. Prostaglandins. Available at: [Link]

-

Labchem Catalog. 6-keto Prostaglandin F1α-d4. Available at: [Link]

-

Prasain, J. K., et al. (2022). Prostaglandin Extraction & Analysis In Caenorhabditis elegans l Protocol Preview. JoVE. Available at: [Link]

-

Stitham, J., & Hwa, J. (2011). Prostacyclin: an inflammatory paradox. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (2017). Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280888, 6-Ketoprostaglandin F1 alpha. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5283044, (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid. Available at: [Link]

-

Valvo, E., et al. (1986). 6-keto-PGF1 alpha levels and prostacyclin therapy in 2 adult patients with hemolytic-uremic syndrome. Clinical Nephrology. Available at: [Link]

-

Harrison, H. E., et al. (1980). 6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum. Diabetologia. Available at: [Link]

-

Cambridge Bioscience. 6-keto Prostaglandin F1α-d4 - Cayman Chemical. Available at: [Link]

-

Pace-Asciak, C. R., & Wolfe, L. S. (1976). Mechanistic studies on the biosynthesis of 6-ketoprostaglandin F1alpha. Prostaglandins. Available at: [Link]

-

ResearchGate. (2017). (A) The production of 6-keto-Prostaglandin F1α (6-keto-PGF1α) in... Available at: [Link]

-

Eagle Biosciences. 6-keto-Prostaglandin F1 Alpha ELISA Assay Kit. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 6-keto-PGF1alpha:6-Keto-Prostaglandin F1Alpha | Crack the Code to a Healthy Heart: Unveiling the Power of 6-Keto-Prostaglandin F1Alpha [ontosight.ai]

- 3. eaglebio.com [eaglebio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thomassci.com [thomassci.com]

- 11. 6-keto Prostaglandin F1α-d4 - Labchem Catalog [www2.labchem.com.my]

- 12. 6-Ketoprostaglandin F1 alpha | C20H34O6 | CID 5280888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxy-6-oxoprost-13-en-1-oic-3,3,4,4-d4 acid | C20H34O6 | CID 5283044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Keto-prostaglandin F1α | CAS 58962-34-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. 6-keto Prostaglandin F1α-d4 - Cayman Chemical [bioscience.co.uk]

- 16. Eicosanoid Analysis Service | Targeted LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sciex.com [sciex.com]

- 19. arborassays.com [arborassays.com]

- 20. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resources.rndsystems.com [resources.rndsystems.com]

6-Keto prostaglandin F1alpha as a biomarker of PGI2 synthesis

6-Keto Prostaglandin F1 : The Technical Guide to PGI2 Assessment

Executive Summary

Prostacyclin (PGI2) is the primary arachidonic acid metabolite in the vascular endothelium, functioning as a potent vasodilator and inhibitor of platelet aggregation.[1] However, its chemical instability (t

Consequently, 6-keto-prostaglandin F1

This guide addresses the critical technical challenges in quantifying this biomarker. It distinguishes between plasma 6-keto-PGF1

Part 1: Mechanistic Rationale & Pathway Dynamics[1]

To interpret data correctly, one must understand the degradation cascade.[1] PGI2 is not metabolized enzymatically into 6-keto-PGF1

The Instability Cascade

PGI2 possesses a vinyl ether bond that is highly susceptible to acid-catalyzed hydrolysis.[1] In vivo, this results in the rapid formation of 6-keto-PGF1

Critical Insight: Measuring 6-keto-PGF1

Pathway Visualization

Caption: The degradation pathway of PGI2. Note the spontaneous hydrolysis to 6-keto-PGF1

Part 2: Analytical Strategy (ELISA vs. LC-MS/MS)

Choosing the wrong platform is the most common cause of data rejection in peer review.[1]

Method Comparison Matrix

| Feature | Enzyme Immunoassay (EIA/ELISA) | LC-MS/MS (Mass Spectrometry) |

| Primary Utility | High-throughput screening; in vitro supernatants.[1] | Definitive quantification; in vivo plasma/urine.[1] |

| Specificity | Moderate. Antibodies may cross-react with other prostaglandins (e.g., PGE2, PGF2 | High. Distinguishes analytes by mass-to-charge ratio (m/z) and retention time.[1] |

| Sensitivity | ~10–50 pg/mL. | < 1–5 pg/mL (High-end instruments).[1] |

| Sample Prep | Minimal (often direct for supernatants).[1][4] | Stringent (SPE required to remove phospholipids/salts).[1] |

| Risk Factor | "Matrix Effects" can yield false positives in plasma/urine.[1] | Ion suppression if extraction is poor.[1] |

| Cost | Low ($).[1] | High ( |

Expert Recommendation:

-

Use ELISA for cell culture media (HUVEC supernatants) where the matrix is clean and concentrations are high.[1]

-

Use LC-MS/MS for all plasma and urine samples.[1] The levels of endogenous 6-keto-PGF1

in healthy human plasma are extremely low (< 2 pg/mL), often below the reliable limit of quantification for ELISA.

Part 3: Sample Preparation & Handling[1][5]

This section details the "Trustworthiness" of your data.[1] Without these steps, you are likely measuring ex vivo artifacts.[1]

The Indomethacin Rule (Plasma)

Platelets contain COX-1 and can generate endoperoxides during the physical stress of phlebotomy. Although platelets primarily make Thromboxane, "endoperoxide steal" by leukocytes or endothelial fragments can generate artificial PGI2/6-keto-PGF1

-

Protocol: Collect blood into tubes containing Indomethacin (10 µM final) and EDTA .

-

Why: Indomethacin instantly blocks COX activity, preventing ex vivo synthesis.[1] EDTA prevents coagulation (clotting releases massive amounts of arachidonic acid metabolites).[1]

The Urinary Correction

Urinary concentrations must be normalized to Creatinine to account for variations in glomerular filtration rate and hydration status.[1]

Solid Phase Extraction (SPE) Workflow

For LC-MS/MS or high-sensitivity ELISA, simple protein precipitation is insufficient.[1] You must use SPE (typically C18 or HLB cartridges) to concentrate the lipid fraction.[1]

Caption: Standard C18 Solid Phase Extraction workflow for isolating prostanoids from biological fluids.

Part 4: Validated Experimental Protocol

Protocol: Extraction of 6-keto-PGF1 from Human Plasma

Reference Standard: Adapted from Cayman Chemical & FitzGerald et al.

Materials:

-

C18 SPE Cartridges (e.g., Sep-Pak or Bond Elut).[1]

-

Solvents: Methanol, Methyl Formate, HPLC-grade Water.[1]

-

Buffer: 0.1M Phosphate Buffer (pH 7.4).

-

Internal Standard: Deuterated 6-keto-PGF1

-d4 (Essential for LC-MS).[1][5]

Step-by-Step:

-

Sample Collection: Draw blood into vacutainers containing EDTA and Indomethacin.[1] Centrifuge immediately (2,000 x g, 15 min, 4°C) to separate plasma. Store at -80°C if not processing immediately.

-

Spiking: Add 500 pg of 6-keto-PGF1

-d4 internal standard to 1 mL of plasma. Vortex. -

Acidification: Adjust pH to ~3.5 using dilute HCl. Crucial: Prostaglandins are weak acids; low pH ensures they are uncharged and bind to the hydrophobic C18 column.

-

Column Conditioning: Rinse C18 column with 5 mL Methanol, followed by 5 mL Water.

-

Loading: Apply acidified plasma to the column (gravity flow or low vacuum).[1]

-

Washing: Wash with 5 mL Water, then 5 mL of 15% Ethanol or Methanol in water.[1] Discard washes.

-

Elution: Elute with 5 mL Methyl Formate .

-

Drying: Evaporate the methyl formate under a stream of nitrogen gas.

-

Reconstitution: Dissolve residue in Mobile Phase A (LC-MS) or EIA Buffer (ELISA).

Part 5: Data Interpretation & Pitfalls

The Thromboxane/Prostacyclin Ratio

In drug development (particularly COX-2 inhibitors), the absolute value of 6-keto-PGF1

-

PGI2 (measured as 6-keto): Vasodilator, Anti-aggregatory.[1][3][5][6]

-

TxA2 (measured as TxB2): Vasoconstrictor, Pro-aggregatory.[1]

-

Risk Signal: A decrease in 6-keto-PGF1

without a concurrent decrease in TxB2 suggests a pro-thrombotic environment (the mechanism behind Vioxx/Rofecoxib withdrawal).[1]

Pitfall: The "Plasma Artifact"

Historically, reported plasma levels of 6-keto-PGF1

References

-

FitzGerald, G. A., et al. (1983).[1][7][8] "Endogenous biosynthesis of prostacyclin and thromboxane and platelet function during chronic administration of aspirin in man." Journal of Clinical Investigation, 71(3), 676–688.[1][7] [1]

-

Fitzgerald, D. J., et al. (1987).[1][9] "Decreased prostacyclin biosynthesis preceding the clinical manifestation of pregnancy-induced hypertension."[1][9] Circulation, 75(5), 956-963.[1][9] [1]

-

Moncada, S., et al. (1978).[1] "Metabolism of prostacyclin in blood vessels." Prostaglandins, 16(6), 871-884.[1] (Mechanistic foundation of hydrolysis).[1]

-

Catella-Lawson, F., et al. (2001).[1] "Cyclooxygenase inhibitors and the antiplatelet effects of aspirin." New England Journal of Medicine, 345(25), 1809-1817.[1] (Clinical relevance of PGI2/TxA2 ratio).

-

Cayman Chemical. "6-keto Prostaglandin F1alpha ELISA Kit Protocol." (Standard industry protocol for EIA).

Sources

- 1. Prostacyclin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Endogenous biosynthesis of prostacyclin and thromboxane and platelet function during chronic administration of aspirin in man. [jci.org]

- 8. Analysis of prostacyclin and thromboxane biosynthesis in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decreased prostacyclin biosynthesis preceding the clinical manifestation of pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inflammatory Paradox: A Technical Guide to Prostacyclin (PGI2) and Its Metabolites

Executive Summary

Prostacyclin (PGI2) is often reductively categorized solely as a vasodilator and anti-platelet agent.[1][2][3][4][5][6][7] However, for drug development professionals and immunologists, PGI2 represents a critical "inflammatory switch." It exhibits a distinct duality: acting as a potent anti-inflammatory brake in vascular pathologies (e.g., Pulmonary Arterial Hypertension, atherosclerosis) while serving as a pro-inflammatory nociceptive mediator in arthritic conditions.[2][5]

This guide dissects the molecular mechanisms driving this paradox, details the stability profiles of its metabolites, and provides a validated workflow for accurate quantification in biological matrices.

Biochemical Foundation: Synthesis and Instability

The COX-2/PGIS Axis

PGI2 is the primary arachidonic acid (AA) metabolite in vascular endothelial cells.[6] Its synthesis is a two-step enzymatic process:

-

Cyclooxygenase (COX-1/COX-2): Converts AA to the unstable endoperoxide intermediate PGH2.[1][2] In inflammatory contexts, COX-2 is the dominant driver.

-

Prostacyclin Synthase (PGIS): Isomerizes PGH2 into PGI2.[5]

Metabolic Fate: The 6-keto-PGF1 Marker

PGI2 is chemically unstable with a half-life (

-

PGI2 (Active): Biologically potent; activates IP receptors.[1][8][9]

-

6-keto-PGF1

(Inactive/Weak): Biologically stable; serves as the surrogate marker for PGI2 production in ex vivo analysis. -

2,3-dinor-6-keto-PGF1

: The major urinary metabolite, useful for integrating systemic PGI2 production over time.

Mechanistic Deep Dive: Surface vs. Nuclear Signaling

PGI2 exerts its effects through two distinct pathways, often dictating whether the outcome is acute vasodilation or long-term structural remodeling.

Pathway A: The IP Receptor (Surface)

The classical pathway involves the G-protein coupled IP receptor.[9]

-

Mechanism: Ligand binding

Gs activation -

Outcome: Phosphorylation of Myosin Light Chain Kinase (MLCK) leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

Pathway B: PPAR- (Nuclear)

PGI2 and its stable analogs (e.g., Iloprost) can translocate to the nucleus (or are generated intracellularly via COX-2/PGIS coupling) to bind Peroxisome Proliferator-Activated Receptor delta (PPAR-

-

Mechanism: Heterodimerization with RXR

Binding to PPRE DNA elements. -

Outcome: Regulation of genes involved in apoptosis, differentiation, and inflammation resolution.

Visualization: Dual Signaling Architecture

Figure 1: The dual signaling pathways of Prostacyclin. The IP receptor mediates acute vascular effects via cAMP, while PPAR-

The Context-Dependent Inflammatory Spectrum

PGI2 is not strictly "anti-inflammatory." Its role is dictated by the target tissue and the inflammatory milieu.

Table 1: The Inflammatory Paradox

| Context | Role | Mechanism | Therapeutic Implication |

| Atherosclerosis | Protective | Inhibits leukocyte adhesion to endothelium; reduces VSMC proliferation via cAMP. | PGI2 analogs may stabilize plaque. |

| Pulmonary HTN | Protective | Potent vasodilation; inhibits remodeling of pulmonary arteries via PPAR- | Standard of care (Epoprostenol, Treprostinil). |

| Allergic Asthma | Protective | Inhibits Th2 cytokine release (IL-4, IL-5, IL-13) from CD4+ T cells; reduces eosinophil recruitment. | Potential for inhaled analogs.[3][7][10][11] |

| Rheumatoid Arthritis | Pathogenic | Sensitizes sensory neurons (pain); enhances edema via vasodilation; promotes erosive changes. | IP receptor antagonists could be analgesic. |

| Sepsis | Mixed | High levels of 6-keto-PGF1 | Biomarker of severity. |

Experimental Protocol: Measuring PGI2 Metabolites

Challenge: Direct measurement of PGI2 is impossible due to its instability.

Solution: Quantify 6-keto-PGF1

Validated Workflow: Plasma Quantification

Step 1: Sample Collection (The "Indomethacin Rule")

-

Reagents: EDTA vacutainers spiked with Indomethacin (final conc. 10

M).-

Why? EDTA prevents coagulation; Indomethacin inhibits COX activity instantly. Without this, platelets activated during venipuncture will synthesize massive amounts of PGI2 ex vivo, yielding false positives.

-

-

Procedure: Draw blood, invert gently 5x, and centrifuge immediately at

for 15 min at 4°C. -

Storage: Flash freeze plasma in liquid nitrogen. Store at -80°C.

Step 2: Solid Phase Extraction (SPE)

-

Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balance) columns.

-

Conditioning: Methanol followed by pH 3.0 water.

-

Loading: Acidify plasma to pH 3.0 (using dilute formic acid) to protonate prostaglandins, increasing hydrophobicity for column retention.

-

Wash: 5% Methanol in water (removes salts/proteins).

-

Elution: Ethyl Acetate or 100% Methanol. Evaporate to dryness under nitrogen stream.

Step 3: LC-MS/MS Analysis

-

Internal Standard: Deuterated 6-keto-PGF1

-d4.[4][12] -

Column: C18 Reverse Phase (e.g., 1.7

m particle size). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Transitions (MRM):

-

Analyte: m/z 369

163 (Negative Ion Mode). -

Internal Standard: m/z 373

167.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the quantification of 6-keto-PGF1

Therapeutic Implications

The drug development landscape for PGI2 is bifurcated:

-

Agonists (Analogs): Used for PAH and critical limb ischemia.[7]

-

Antagonists: Emerging interest for inflammatory pain and arthritis. Blocking the IP receptor on sensory neurons can reduce hyperalgesia without the gastric toxicity associated with NSAIDs (which block all PG synthesis).

References

-

Stitham, J., et al. (2011).[13] "Prostacyclin: An Inflammatory Paradox." Frontiers in Pharmacology, 2:24. Link

- Vane, J. R., & Botting, R. M. (2006). "Pharmacology of prostacyclin and its analogs.

- Falcetti, E., et al. (2010). "IP receptor-dependent activation of PPARγ by stable prostacyclin analogues.

-

Smyth, E. M., et al. (2009). "Prostanoids in health and disease." Journal of Lipid Research, 50(Suppl). Link

- Davidge, S. T. (2001). "Prostaglandin H synthase and vascular function.

- Yao, C., & Narumiya, S. (2019). "Prostaglandin-cytokine crosstalk in chronic inflammation." British Journal of Pharmacology, 176(3).

Sources

- 1. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 2. researchgate.net [researchgate.net]

- 3. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Prostacyclin - Wikipedia [en.wikipedia.org]

- 8. Prostacyclin-dependent apoptosis mediated by PPAR delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostacyclin Regulation of Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Researcher's In-depth Guide to 6-Keto Prostaglandin F1α in Preclinical Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Keto Prostaglandin F1α as a Biomarker

In the landscape of preclinical research, particularly in studies of inflammation, cardiovascular disease, and thrombosis, the accurate measurement of key biomarkers is paramount. 6-keto-prostaglandin F1α (6-keto-PGF1α) has emerged as a critical analyte, serving as the stable, inactive hydrolysis product of the potent but highly unstable prostacyclin (PGI2).[1][2][3][4][5] PGI2, an eicosanoid produced primarily by endothelial cells, is a powerful vasodilator and an inhibitor of platelet aggregation.[3][6][7] Its fleeting half-life, however, makes its direct measurement in biological samples technically challenging.[2] Consequently, the quantification of 6-keto-PGF1α provides a reliable and accurate window into the in vivo production of PGI2, offering invaluable insights into a range of physiological and pathological processes.[4][5] This guide provides a comprehensive overview of the biology of 6-keto-PGF1α, detailed methodologies for its quantification, and its application in preclinical research.

The Prostacyclin Biosynthetic and Signaling Pathway

Understanding the biochemical origins of 6-keto-PGF1α is fundamental to its application as a biomarker. Its parent molecule, PGI2, is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[7][8] This multi-step enzymatic cascade is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[9][10]

The key enzymes in this pathway are the two isoforms of cyclooxygenase, COX-1 and COX-2.[8][10] COX-1 is constitutively expressed in many tissues and is responsible for the baseline production of prostanoids that regulate normal physiological functions.[10] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and mitogens.[8][10] Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[7][9][11]

PGH2 is then further metabolized by various tissue-specific synthases to produce a range of prostanoids, including prostaglandins, thromboxanes, and prostacyclin. In endothelial cells, PGH2 is acted upon by prostacyclin synthase to yield PGI2.[7][12] PGI2 then exerts its biological effects by binding to the G-protein coupled prostacyclin receptor (IP receptor) on the surface of target cells, such as platelets and vascular smooth muscle cells.[12][13][14] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13] Elevated cAMP, in turn, inhibits platelet aggregation and promotes vasodilation.[3][12] Due to its inherent instability, PGI2 is rapidly and non-enzymatically hydrolyzed to the more stable 6-keto-PGF1α.[2]

Analytical Methodologies for 6-Keto-PGF1α Quantification

The two most common analytical techniques for measuring 6-keto-PGF1α in preclinical samples are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity and specificity, sample throughput, and available instrumentation.

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Competitive immunoassay based on antigen-antibody binding. [6] | Separation by chromatography followed by mass-based detection and quantification. [15] |

| Sensitivity | High, typically in the pg/mL range. [1][16] | Very high, can achieve sub-pg/mL sensitivity. [15] |

| Specificity | Good, but potential for cross-reactivity with structurally similar molecules. [17] | Excellent, provides high structural confirmation. [15] |

| Throughput | High, suitable for analyzing many samples simultaneously in a 96-well plate format. [18] | Lower, samples are analyzed sequentially. |

| Sample Volume | Typically requires a small sample volume (50-100 µL). [6] | Can require larger sample volumes for extraction, but modern methods are reducing this need. |

| Instrumentation | Standard microplate reader. | Requires a specialized LC-MS/MS system. |

| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |

Detailed Protocol: Competitive ELISA for 6-Keto-PGF1α

This protocol is a generalized example based on commercially available kits. [1][6][16]Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

-

96-well microplate pre-coated with an antibody to 6-keto-PGF1α.

-

6-keto-PGF1α standard.

-

Biotinylated 6-keto-PGF1α conjugate.

-

Streptavidin-HRP (Horseradish Peroxidase).

-

Wash buffer.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., sulfuric acid).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents, including the standard curve dilutions, according to the kit's instructions.

-

Sample Addition: Add 50 µL of the standards, samples, and blank (assay buffer) to the appropriate wells of the microplate.

-

Competitive Reaction: Immediately add 50 µL of the biotinylated 6-keto-PGF1α conjugate to each well. Cover the plate and incubate for 1-2 hours at 37°C. During this incubation, the 6-keto-PGF1α in the sample competes with the biotinylated conjugate for binding to the coated antibody.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

-

Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 1 hour at 37°C.

-

Second Washing: Repeat the washing step.

-

Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at 37°C. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: The concentration of 6-keto-PGF1α in the samples is inversely proportional to the absorbance. Calculate the concentrations using the standard curve.

Detailed Protocol: LC-MS/MS for 6-Keto-PGF1α

This is a generalized workflow. Specific parameters will need to be optimized for your instrument and sample matrix.

Materials:

-

LC-MS/MS system.

-

Analytical column (e.g., C18).

-

Internal standard (e.g., 6-keto-PGF1α-d4). [15]* Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid).

-

Solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation and Extraction:

-

Thaw samples on ice.

-

Spike samples with the internal standard (6-keto-PGF1α-d4).

-

Perform solid-phase extraction (SPE) to purify and concentrate the analyte. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the 6-keto-PGF1α. [19] * Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample into the LC system.

-

Separate 6-keto-PGF1α from other sample components on the analytical column using a gradient elution with the mobile phases.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionize the 6-keto-PGF1α, typically using electrospray ionization (ESI) in negative mode.

-

Select the precursor ion for 6-keto-PGF1α (and its deuterated internal standard).

-

Fragment the precursor ion and monitor specific product ions. This is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). [15]4. Quantification:

-

Generate a standard curve by analyzing known concentrations of 6-keto-PGF1α.

-

Quantify the amount of 6-keto-PGF1α in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Applications in Preclinical Research

The measurement of 6-keto-PGF1α is a valuable tool in a wide array of preclinical research areas:

-

Cardiovascular Research: Assessing endothelial function and the effects of drugs on the prostacyclin pathway in models of atherosclerosis, hypertension, and myocardial ischemia. [3]* Inflammation and Immunology: Investigating the role of PGI2 in inflammatory processes, such as in models of arthritis and sepsis. [20][21][22]* Thrombosis Research: Evaluating the anti-platelet effects of novel compounds by measuring their impact on PGI2 production. [23]* Pulmonary Disease Models: Studying the role of prostacyclin in pulmonary hypertension and other lung diseases. [7][24]* Toxicology and Drug Safety: Monitoring for potential drug-induced effects on the cardiovascular system.

Conclusion

6-keto-prostaglandin F1α is an indispensable biomarker for the assessment of prostacyclin production in preclinical research. A thorough understanding of its biochemical origins, coupled with meticulous sample handling and the appropriate choice of analytical methodology, is essential for generating reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently incorporate the measurement of 6-keto-PGF1α into their studies, thereby advancing our understanding of a wide range of physiological and pathological processes.

References

-

Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways. J Clin Invest. 2001;107(12):1481–1489. [Link]

-

Prostacyclin (PGI2) signalling pathway. PGI2 is produced from... | Download Scientific Diagram - ResearchGate. [Link]

-

6-keto-PGF1a/6-keto-prostaglandin F1a ELISA Kit (UNFI0045) - Assay Genie. [Link]

-

Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC - NIH. [Link]

-

Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed. [Link]

-

Prostacyclin - Wikipedia. [Link]

-

Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. [Link]

-

Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC. [Link]

-

Development and validation of a LC/MS/MS method for 6-keto PGF 1α, a metabolite of prostacyclin (PGI 2) | Request PDF - ResearchGate. [Link]

-

Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis | Chemical Reviews. [Link]

-

Cyclooxygenase - Wikipedia. [Link]

-

Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC. [Link]

-

Distribution of prostaglandin biosynthetic pathways in several rat tissues. Formation of 6-ketoprostaglandin F1alpha - PubMed. [Link]

-

6-keto-Prostaglandin F1 Alpha ELISA | Eagle Biosciences. [Link]

-

Crack the Code to a Healthy Heart: Unveiling the Power of 6-Keto-Prostaglandin F1Alpha. [Link]

-

Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PMC. [Link]

-

The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits. [Link]

-

Human 6-K-PGF1α(6-keto-PGF1 alpha) ELISA Kit. [Link]

-

Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS | Request PDF - ResearchGate. [Link]

-

Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed. [Link]

-

Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed. [Link]

-

LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC - NIH. [Link]

-

Lipids Stimulate the Production of 6-keto-prostaglandin F 1α in Human Dorsal Hand Veins. [Link]

-

Measurements of 6-keto-prostaglandin F1 alpha and thromboxane B2 in bleeding time blood: relation to bleeding and vascular disorders? - PubMed. [Link]

-

(A) The production of 6-keto-Prostaglandin F1α (6-keto-PGF1α) in... - ResearchGate. [Link]

-

6-keto-prostaglandin F1α/thromboxane B2 ratio in vascular and lung tissue. [Link]

-

6-keto-PGF 1α production in isolated mouse aorta - ResearchGate. [Link]

-

Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed - NIH. [Link]

-

6-Keto prostaglandin F1 alpha production in endothelial-cell cultures in response to normal and diabetic human serum - PubMed. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. 6-keto-PGF1 alpha ELISA Kit (ab133023) | Abcam [abcam.com]

- 3. 6-keto-PGF1alpha:6-Keto-Prostaglandin F1Alpha | Crack the Code to a Healthy Heart: Unveiling the Power of 6-Keto-Prostaglandin F1Alpha [ontosight.ai]

- 4. caymanchem.com [caymanchem.com]

- 5. 6--keto-Prostaglandin-F-1α-, 1MG | Labscoop [labscoop.com]

- 6. eaglebio.com [eaglebio.com]

- 7. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 8. JCI - Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways [jci.org]

- 9. Enzymes of the Cyclooxygenase Pathways of Prostanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 12. Prostacyclin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. elkbiotech.com [elkbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. Prostacyclin-IP signaling and prostaglandin E2-EP2/EP4 signaling both mediate joint inflammation in mouse collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Elevated plasma 6-keto-prostaglandin F1 alpha in patients in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurements of 6-keto-prostaglandin F1 alpha and thromboxane B2 in bleeding time blood: relation to bleeding and vascular disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Silent Standard: A Technical Deep Dive into Deuterated Internal Standards in Quantitative LC-MS/MS

Executive Summary

In the high-stakes arena of bioanalysis and drug development, data integrity is paramount. The transition from external calibration to Stable Isotope Labeled Internal Standards (SIL-IS) marked a paradigm shift in quantitative Mass Spectrometry (MS). Among these, deuterated standards (

This guide moves beyond basic definitions to explore the physicochemical mechanics of deuterated standards. We examine the Deuterium Isotope Effect on chromatography, the thermodynamics of Ion Suppression , and the critical decision-making frameworks required to validate these standards according to FDA/EMA guidelines.

Part 1: The Physicochemical Basis

The Deuterium Difference

To the novice, a deuterated analog is simply "heavier." To the expert, it is a molecule with fundamentally altered vibrational energy.

-

Bond Length & Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the greater mass of the deuterium nucleus, which lowers the zero-point vibrational energy.

-

Lipophilicity Shift: This shortening reduces the molar volume and polarizability of the molecule. In Reverse-Phase Liquid Chromatography (RPLC), this results in a slightly lower lipophilicity for the deuterated analog.

The Chromatographic Isotope Effect

A common misconception is that an IS always co-elutes perfectly with its analyte. In high-efficiency UPLC systems, the Deuterium Isotope Effect can cause the deuterated standard to elute slightly earlier than the analyte.

Critical Insight: If this separation is too large, the IS and analyte may experience different matrix environments at the electrospray tip, rendering the IS useless for correcting ion suppression.

Table 1: Impact of Labeling on Chromatographic Behavior

| Parameter | Protiated Analyte ( | Deuterated Analog ( | Practical Implication | |

| Bond Length | Baseline | Shorter | Identical | |

| RPLC Elution | Baseline | Earlier (Tail) | Co-eluting | |

| Cost | N/A | Low/Moderate | High | |

| Spectral Purity | N/A | Variable (H/D exchange) | High |

Part 2: The "Why" – Matrix Effects & Ion Suppression

The primary role of the SIL-IS is to normalize the Matrix Factor (MF) . In Electrospray Ionization (ESI), analytes compete with co-eluting matrix components (phospholipids, salts, proteins) for limited charge in the droplet phase.

Mechanism of Correction

If the IS co-elutes perfectly, it experiences the exact same degree of ionization suppression or enhancement as the analyte. The ratio of their responses remains constant, even if the absolute signal drops by 50%.

Figure 1: The mechanism of Ion Suppression. The IS must be present in the droplet at the exact moment of charge competition to effectively normalize the signal.

Part 3: Strategic Selection & Synthesis

Not all deuterated standards are created equal. Poor selection can lead to "Cross-Talk" (Isotopic Interference) or data instability.

The "Rule of 3" (Mass Shift)

To avoid interference, the mass difference (

-

Small Molecules (<500 Da): Minimum

m of +3 Da (D3). -

Large Molecules: Requires higher shifts (D5, D6) due to the wider isotopic envelope of the natural analyte.

Stability: The H/D Exchange Risk

Deuterium placed on heteroatoms (O-D, N-D, S-D) is labile . In protic solvents (water, methanol), these deuteriums will exchange back to hydrogen within seconds, destroying the mass shift.

-

Requirement: Deuterium must be incorporated into the non-exchangeable carbon backbone (C-D).

Part 4: Protocol – Method Development & Validation

This protocol follows a Self-Validating System approach, ensuring that the IS is performing correctly before clinical samples are run.

Preparation & Equilibration Workflow

Objective: Ensure the IS binds to matrix proteins and equilibrates exactly like the analyte.

-

Stock Preparation: Dissolve SIL-IS in an organic solvent (DMSO/MeOH) to create a high-concentration stock. Do not use 100% water.

-

Working Solution: Dilute to a concentration that yields a signal ~5-10x the Lower Limit of Quantitation (LLOQ).

-

Spiking (The Critical Step):

-

Add IS Working Solution to the biological sample (plasma/urine).

-

Vortex: 30 seconds.

-

Equilibration: Allow to stand for 15-30 minutes at room temperature.

-

Why? The IS needs time to intercalate into protein binding pockets. If you extract immediately, the IS (free) extracts differently than the Analyte (protein-bound).

-

Validation: The "IS Response Plot"

According to FDA Bioanalytical Method Validation (BMV) Guidance (2018), IS response variability must be monitored.

-

Plot: IS Peak Area vs. Injection Number.

-

Acceptance: No systematic drift. Random variation is acceptable if the Area Ratio (Analyte/IS) remains accurate.

-

Failure Mode: A "U-shaped" or declining trend indicates instrument drift or matrix accumulation that the IS is failing to correct.

Figure 2: Decision Matrix for Internal Standard Selection. Note the critical checkpoints for Labile Protons and Mass Shift.

Part 5: Troubleshooting & Limitations

Cross-Talk (Isotopic Interference)

If the IS appears in the Analyte channel (or vice versa), it biases quantification.

-

Diagnosis: Inject a "Blank + IS" sample. If a peak appears at the Analyte retention time, you have cross-talk.

-

Solution: Increase the mass resolution of the MS (if using HRMS) or select a more highly deuterated standard (e.g., switch from D3 to D6).

Retention Time Shift

In UPLC, if the D-labeled IS elutes >0.1 min earlier than the analyte:

-

Risk: The matrix effect at

differs from -

Solution: Adjust the gradient to be shallower to force co-elution, or switch to a

C-labeled standard which has no chromatographic isotope effect.

References

-

US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. [Link]

-

National Institutes of Health (NIH) / PMC. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link]

-

LCGC International. (2018). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

Sources

Precision Quantification of 6-keto PGF1α via Isotope Dilution LC-MS/MS

Application Note & Protocol Guide

Abstract & Strategic Overview

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by vascular endothelial cells. However, its direct quantification is clinically impossible due to its extreme instability (physiological half-life

This application note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Unlike immunoassays (ELISA), which suffer from cross-reactivity with isomeric prostaglandins (e.g., PGE2, PGF2α), this method utilizes 6-keto PGF1α-d4 as an internal standard to correct for ionization suppression and extraction losses, ensuring data integrity for drug development and clinical research.

Biological Context & Stability[2][3]

Understanding the metabolic pathway is critical for sample handling. Ex vivo generation of prostaglandins can occur during blood collection if cyclooxygenase (COX) enzymes are not immediately inhibited.

Metabolic Pathway Diagram

Figure 1: The Arachidonic Acid cascade leading to the formation of the stable metabolite 6-keto PGF1α.

Materials & Reagents

Critical Standards

-

Analyte: 6-keto Prostaglandin F1α (CAS: 58962-34-8)

-

Internal Standard (IS): 6-keto Prostaglandin F1α-d4 (Contains 4 deuterium atoms at C3, C4 positions).[1][2][3][4]

-

Why d4? It co-elutes with the analyte but is mass-resolved, experiencing the exact same matrix effects (ion suppression/enhancement) as the target.

-

Reagents

-

LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.[5]

-

Additives: Ammonium Acetate (preferred for Negative Mode ESI), Formic Acid.

-

Sample Matrix: EDTA Plasma or Urine.[2][4]

-

Note: Avoid Heparin if possible, as it can sometimes interfere with certain SPE sorbents.

-

Protocol: Sample Preparation (Solid Phase Extraction)

Objective: Isolate eicosanoids from the protein-rich plasma matrix while removing phospholipids that cause ion suppression.

Pre-Analytical Caution: Blood samples should be collected into tubes containing Indomethacin (10 µM final) or Aspirin to prevent ex vivo artifactual formation of prostaglandins by platelets during the clotting process.

Workflow Diagram

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Eicosanoid purification.

Step-by-Step Procedure

-

Spiking (The Calibration Anchor):

-

Thaw plasma on ice.

-

Aliquot 500 µL of plasma into a clean tube.

-

Add 10 µL of Internal Standard solution (e.g., 100 ng/mL 6-keto PGF1α-d4).

-

Scientific Logic:[1][6][7][8][9][10] Spiking before extraction ensures that any loss of analyte during the SPE process is mirrored by the IS, mathematically canceling out the error.

-

-

Pre-treatment (Acidification):

-

Add 1.5 mL of dilute Acidic Buffer (e.g., pH 3.5 Formate buffer or water adjusted with dilute HCl).

-

Scientific Logic:[1][6][7][8][9][10] Prostaglandins are carboxylic acids (pKa ~ 4.8). Lowering pH to ~3.5 protonates the carboxyl group (

), making the molecule uncharged and hydrophobic, ensuring it binds to the Reversed-Phase SPE sorbent.

-

-

SPE Loading:

-

Condition cartridge (e.g., Oasis HLB or C18) with 1 mL MeOH followed by 1 mL Water.[5]

-

Load the acidified sample at a slow flow rate (~1 mL/min).

-

-

Wash:

-

Elution:

-

Reconstitution:

-

Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN). Vortex well.

-

Protocol: LC-MS/MS Analysis[3][4][5][6][7]

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

Ionization: Electrospray Ionization (ESI) in Negative Mode (

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.01% Acetic Acid (or 2mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid (or 95:5 ACN:MeOH).

-

Flow Rate: 0.3 - 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Load |

| 8.0 | 90 | Elution of analytes |

| 9.0 | 90 | Wash column |

| 9.1 | 10 | Re-equilibration |

| 12.0 | 10 | End |

Mass Spectrometry Parameters (MRM)

Prostaglandins ionize best in negative mode due to the carboxylic acid moiety.

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| 6-keto PGF1α | 369.2 | 163.1 | Quantifier | -25 |

| 6-keto PGF1α | 369.2 | 245.1 | Qualifier | -22 |

| 6-keto PGF1α-d4 | 373.2 | 167.1 | Internal Std | -25 |

Note: The transition 369 -> 163 corresponds to the loss of the side chain, a characteristic fragmentation for this class.

Data Analysis & Validation Criteria

Calculation (Isotope Dilution)

Quantification is performed using the Area Ratio method.

Concentration is derived from a standard curve plotted as Ratio vs. Concentration .

Acceptance Criteria (Self-Validating System)

-

Linearity:

over range 50 pg/mL – 5000 pg/mL. -

Recovery: The absolute area of the IS in extracted samples should be within 50-120% of the IS area in a neat solvent standard. Low IS recovery indicates matrix suppression or extraction failure.

-

Retention Time: Analyte and IS must co-elute (within < 0.05 min difference).

Expert Troubleshooting

-

Issue: Split Peaks.

-

Cause: Solvent mismatch. If you reconstitute in 100% MeOH but start the gradient at 10% MeOH, the analyte precipitates or travels faster than the solvent front.

-

Fix: Always reconstitute in the starting mobile phase (e.g., 10% ACN).

-

-

Issue: Low Sensitivity.

-

Cause: High background noise in negative mode.

-

Fix: Ensure the LC system is clean of detergents. Use Ammonium Acetate instead of Formic Acid, as strong acids can sometimes suppress ionization in negative mode for this specific analyte.

-

References

-

Schweer, H., et al. (1986). Gas chromatography-mass spectrometry of the prostaglandins. Journal of Chromatography B. Retrieved from [Link]

-

Wang, Y., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI2). Journal of Chromatography B. Retrieved from [Link]

-

NCBI PubChem. (n.d.). 6-Keto-prostaglandin F1a Compound Summary. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. uab.edu [uab.edu]

- 9. Selective solid-phase extraction of urinary 2,3-dinor-6-ketoprostaglandin F1 alpha for determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | PDF or Rental [articles.researchsolutions.com]

Sample preparation for 6-Keto prostaglandin F1alpha-D4 measurement in plasma

Application Note: High-Sensitivity Quantification of 6-Keto Prostaglandin F1α in Plasma by LC-MS/MS

Introduction & Biological Context

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by vascular endothelial cells. However, direct measurement of PGI2 is analytically unfeasible due to its extreme instability at physiological pH (half-life

This guide details a robust sample preparation and LC-MS/MS protocol for quantifying 6-keto-PGF1α in human plasma.[1][2][3] The method utilizes 6-keto-PGF1α-d4 as a deuterated internal standard (IS) to correct for extraction losses and matrix effects, ensuring high scientific integrity and data reliability.

Pre-Analytical Considerations (Critical)

The validity of eicosanoid measurement is determined at the moment of sample collection. Platelets contain cyclooxygenase (COX) enzymes that can generate prostaglandins ex vivo during the clotting process, leading to artificially elevated levels (up to 100-fold).

Mandatory Collection Protocol:

-

Matrix: Use Plasma (EDTA), never serum.

-

Inhibition: Immediate inhibition of COX activity is required.

-

Reagent: Indomethacin (10 µM final concentration).

-

Action: Pre-load collection tubes with Indomethacin or add immediately upon blood draw.

-

-

Processing: Centrifuge blood samples immediately (within 30 min) at

to separate plasma. -

Storage: Flash freeze plasma in liquid nitrogen or dry ice; store at

.

Metabolic Pathway Visualization

Figure 1: Metabolic pathway of Prostacyclin degradation. PGI2 rapidly hydrolyzes to 6-keto-PGF1α, which is the target analyte for LC-MS/MS.[1][2]

Reagents and Materials

-

Analyte Standard: 6-keto-Prostaglandin F1α (Cayman Chemical / Sigma).

-

Internal Standard: 6-keto-Prostaglandin F1α-d4 (Contains 4 deuterium atoms).[1][2][3]

-

SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balanced), 30 mg / 1 cc or 60 mg / 3 cc.

-

Rationale: HLB sorbent retains polar compounds like prostaglandins better than traditional C18 and does not de-wet if it runs dry.

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Buffer: Ammonium Acetate (if pH buffering is required for LC).

Protocol: Sample Preparation via Solid Phase Extraction (SPE)

This protocol uses a "Load-Wash-Elute" logic optimized for anionic lipids.

Step 1: Sample Pre-treatment

-

Thaw plasma on ice.

-

Aliquot 500 µL of plasma into a clean microcentrifuge tube.

-

Spike IS: Add 10 µL of 6-keto-PGF1α-d4 working solution (e.g., 10 ng/mL) to achieve a final concentration of ~200 pg/mL. Vortex gently.

-

Acidification: Add 1.5 mL of 0.1% Formic Acid (aq) or dilute Phosphoric Acid to adjust pH to ~3–4.

-

Causality: Acidification protonates the carboxylic acid group of the prostaglandin (

-

Step 2: SPE Extraction (Oasis HLB)

| Step | Solvent / Action | Purpose |

| 1. Condition | 1 mL Methanol | Activates the sorbent ligands. |

| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Prepares sorbent for aqueous sample; matches sample pH. |

| 3. Load | Apply pre-treated plasma sample | Analyte binds to sorbent; proteins/salts pass through. |

| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts and highly polar interferences. |

| 5. Wash 2 | 1 mL Water | Removes residual organic traces. |

| 6. Elute | 1 mL Methanol (or ACN) | Elutes the hydrophobic prostaglandins. |

| 7. Evaporate | Dry under | Concentrates the sample. |

| 8. Reconstitute | 100 µL Mobile Phase A/B (80:20) | Prepares for LC injection. |

Workflow Visualization

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow ensuring analyte stability and recovery.

LC-MS/MS Analysis Parameters

The analysis is performed in Negative Electrospray Ionization (ESI-) mode. Prostaglandins form stable

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).[4]

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Gradient: 20% B to 90% B over 8 minutes.

MRM Transitions (Mass Spectrometry)

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| 6-keto-PGF1α | 369.2 | 163.1 (Quant) | 30 | 25 |

| 351.2 (Qual) | 30 | 15 | ||

| 6-keto-PGF1α-d4 | 373.2 | 167.1 (Quant) | 30 | 25 |

Note: The transition 369

Method Validation & Troubleshooting

Self-Validating System

The use of the d4-IS makes this protocol self-validating.

-

Recovery Check: If the absolute area of the d4-IS drops significantly (<50% of neat standard), it indicates poor extraction efficiency or ion suppression.

-

Retention Time: The d4-IS must co-elute (or elute slightly earlier due to deuterium isotope effect) with the endogenous analyte, confirming peak identity.

Common Pitfalls

-

Artifactual Formation: If 6-keto-PGF1α levels are unexpectedly high (>10 pg/mL in healthy controls), suspect platelet activation during sampling. Solution: Verify Indomethacin usage.[5]

-

Low Sensitivity: 6-keto-PGF1α circulates at low pg/mL levels. Solution: Increase plasma volume to 1 mL or reduce reconstitution volume to 50 µL to achieve a higher concentration factor.

References

-

Causon, R. (1997). Validation of chromatographic methods for biomedical analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Mihailova, A., et al. (2011). Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI2).[1][2][3] Prostaglandins & Other Lipid Mediators. Link

-

Waters Corporation. (2014). Oasis HLB Care & Use Manual. Waters Library. Link

-

Cayman Chemical. (2023). 6-keto Prostaglandin F1α-d4 Product Information. Cayman Chemical. Link

-

Wang, Y., et al. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Link

Sources

Application Notes & Protocols: The Use of 6-Keto Prostaglandin F1α-D4 for Accurate Quantification of Prostacyclin Biosynthesis in Cell Culture

Abstract

Prostacyclin (PGI2) is a critical lipid mediator in vascular homeostasis, primarily known for its potent vasodilatory and anti-platelet aggregation effects.[1][2][3] Despite its biological significance, direct quantification of PGI2 in experimental systems is notoriously difficult due to its extreme chemical instability, with a half-life of only 2-3 minutes in aqueous solutions.[4] It rapidly undergoes non-enzymatic hydrolysis to the stable, inactive metabolite, 6-Keto Prostaglandin F1α (6-keto-PGF1α).[5][6][7] Consequently, measuring 6-keto-PGF1α has become the gold-standard surrogate for assessing PGI2 production.[8] This guide provides a detailed framework for the use of deuterated 6-Keto Prostaglandin F1α-D4 (6-keto-PGF1α-D4) as an internal standard for precise and accurate quantification of PGI2 biosynthesis in cell culture supernatants using isotope dilution mass spectrometry.

Foundational Principles: From Biological Pathway to Analytical Strategy

The Prostacyclin Synthesis and Signaling Pathway

PGI2 is synthesized in endothelial cells from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes (COX-1 or COX-2) to form Prostaglandin H2 (PGH2), which is then converted to PGI2 by prostacyclin synthase.[1][9] PGI2 exerts its effects by binding to the G-protein coupled prostacyclin receptor (IP receptor) on target cells, such as vascular smooth muscle cells and platelets.[10][11] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in downstream effects like smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[2][9][10]

Caption: The PGI2 synthesis, signaling, and degradation pathway.

The Rationale for a Deuterated Internal Standard

Direct measurement of PGI2 is impractical for routine analysis. The quantification of its stable metabolite, 6-keto-PGF1α, provides a reliable window into its production rate.[4][8] However, quantitative analysis of analytes from complex biological matrices like cell culture media is subject to variability from multiple sources, including sample loss during extraction, matrix-induced ion suppression/enhancement in the mass spectrometer, and variations in instrument response.[12][13]

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method to overcome these challenges.[12] By adding a known quantity of a stable, heavy-isotope-labeled version of the analyte (the internal standard) to the sample at the very beginning of the workflow, the standard and the endogenous analyte behave almost identically throughout the entire process.[14] Any loss or signal variation affects both compounds equally. The mass spectrometer can differentiate between the light (endogenous) and heavy (standard) versions based on their mass difference. Therefore, the final quantification is based on the ratio of their signals, which remains constant and provides a highly accurate and precise measurement.[12]

6-keto-PGF1α-D4, which contains four deuterium atoms, is an ideal internal standard for this purpose.[5][15] It co-elutes with the endogenous 6-keto-PGF1α but is easily distinguished by its +4 mass difference.[16]

Product Specifications and Handling

Proper handling and storage of the deuterated standard are paramount to ensure its integrity and performance.

| Parameter | Specification |

| Product Name | 6-keto Prostaglandin F1α-d4 (6-keto-PGF1α-D4) |

| CAS Number | 82414-64-0[5][16] |

| Molecular Formula | C₂₀H₃₀D₄O₆[5][16] |

| Molecular Weight | ~374.5 g/mol [5][16][17] |

| Isotopic Purity | ≥98-99% deuterated forms (d1-d4)[5][16][18] |

| Typical Formulation | A solution in an organic solvent (e.g., 100 µg/mL in methyl acetate)[5][16] |

| Storage | -20°C [5][15] |

| Stability | ≥ 2 years at -20°C in the supplied solvent[5] |

Reconstitution and Dilution Protocol:

-

Warm to Room Temperature: Before opening, allow the vial to warm to room temperature for at least 15-20 minutes to prevent condensation.

-

Initial Stock Solution: The standard is typically supplied in a volatile solvent like methyl acetate. If a different solvent is required for your stock, the original solvent can be evaporated under a gentle stream of dry nitrogen gas. Reconstitute the residue in a suitable organic solvent such as ethanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solution in an appropriate solvent (e.g., ethanol) to create a working stock for spiking into samples.

-

Aqueous Compatibility: Final dilutions into aqueous buffers or cell culture media should be done immediately before use, minimizing the time the compound spends in aqueous solution at high concentrations to prevent potential adsorption to plasticware.

Experimental Workflow: From Cell Culture to Data Analysis

The following protocol outlines a complete workflow for quantifying PGI2 production from cultured cells, such as human umbilical vein endothelial cells (HUVECs), by measuring 6-keto-PGF1α.

Caption: Workflow for quantifying 6-keto-PGF1α using a deuterated standard.

Protocol 1: Cell Stimulation and Supernatant Collection

-

Cell Seeding: Plate cells (e.g., HUVECs) in appropriate well plates (e.g., 12- or 24-well) and grow to desired confluency.

-

Serum Starvation: To reduce basal prostanoid production, replace the growth medium with a low-serum or serum-free medium for 2-4 hours before stimulation.

-

Stimulation: Remove the starvation medium and replace it with fresh medium containing the stimulus of interest (e.g., calcium ionophore A23187, inflammatory cytokines, serum).[19][20] Include appropriate vehicle controls. Incubate for the desired time period (e.g., 30 minutes to 24 hours).

-

Collection: Carefully collect the cell culture supernatant into clean polypropylene tubes.

-

Centrifugation: Centrifuge the supernatant at 1,500 x g for 10 minutes at 4°C to remove any cells or debris.[21]

-

Storage: Transfer the clarified supernatant to new tubes and either proceed immediately to sample preparation or store frozen at -80°C. Avoid multiple freeze-thaw cycles.[21]

Protocol 2: Sample Preparation and Solid-Phase Extraction (SPE)

This is the most critical phase for ensuring accuracy.

-

Thaw Samples: Thaw supernatant samples, standards, and quality controls (QCs) on ice.

-

Internal Standard Spiking: Add a precise, known amount of the 6-keto-PGF1α-D4 working solution to every sample, standard curve point, and QC .

-

Acidification: Acidify samples to pH ~3.5 with 2M HCl. This protonates the carboxylic acid group on the prostaglandin, allowing it to bind efficiently to the C18 reverse-phase SPE sorbent.[22]

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-2 column volumes of methanol (or ethanol) followed by 1-2 column volumes of deionized water.[6][7]

-

Sample Loading: Load the acidified sample onto the conditioned SPE column.

-

Washing: Wash the column to remove salts and hydrophilic impurities. A typical wash sequence is 1-2 column volumes of water followed by 1-2 column volumes of a low-percentage organic solvent (e.g., 15% ethanol) and finally a non-polar solvent like hexane.[22]

-

Elution: Elute the prostaglandins from the column using a suitable organic solvent, such as methyl formate or ethyl acetate.[6][7][22]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume of a mobile phase-compatible solution (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Alternative Method: ELISA